molecular formula C9H13NO3 B13508350 (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol

(r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol

Cat. No.: B13508350
M. Wt: 183.20 g/mol
InChI Key: KHAJXTPKKSEVSR-ZETCQYMHSA-N
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Description

®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a methoxy group attached to a phenol ring. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenol derivatives.

    Reaction Conditions: The phenol derivative undergoes a series of reactions, including alkylation, reduction, and amination, to introduce the amino and hydroxyethyl groups.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol may involve:

    Large-Scale Reactions: Utilizing large reactors to carry out the synthesis steps efficiently.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.

    Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to its target, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride: Similar structure but with different substitution patterns.

    2-Amino-5-methoxyphenol: Lacks the hydroxyethyl group.

    5-Amino-2-methoxyphenol: Lacks the hydroxyethyl group and has a different substitution pattern.

Uniqueness

®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is unique due to its specific combination of functional groups and chiral nature, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

5-[(1R)-1-amino-2-hydroxyethyl]-2-methoxyphenol

InChI

InChI=1S/C9H13NO3/c1-13-9-3-2-6(4-8(9)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3/t7-/m0/s1

InChI Key

KHAJXTPKKSEVSR-ZETCQYMHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CO)N)O

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)O

Origin of Product

United States

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